

# Applications of Fertirelin in aquaculture and fish breeding research

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## Compound of Interest

Compound Name: Fertirelin

Cat. No.: B549972

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## Application Notes: Fertirelin in Aquaculture and Fish Breeding

### Introduction

**Fertirelin**, a synthetic analogue of gonadotropin-releasing hormone (GnRH), serves as a potent tool in aquaculture for managing and enhancing the reproductive processes of various fish species. Like other GnRH analogues (GnRHa), it is structurally similar to the native GnRH decapeptide but has been modified to increase its potency and duration of action.<sup>[1]</sup> In captive breeding programs, many fish species fail to undergo final oocyte maturation (FOM), ovulation, and spawning due to the absence of specific environmental cues that trigger the necessary hormonal cascade.<sup>[2][3]</sup> This reproductive dysfunction is primarily caused by the failure of the pituitary gland to release a sufficient surge of Luteinizing Hormone (LH).<sup>[1][4]</sup> **Fertirelin** and other GnRHa overcome this bottleneck by directly stimulating the pituitary to release gonadotropins, thereby inducing ovulation and spawning in a controlled and synchronized manner.

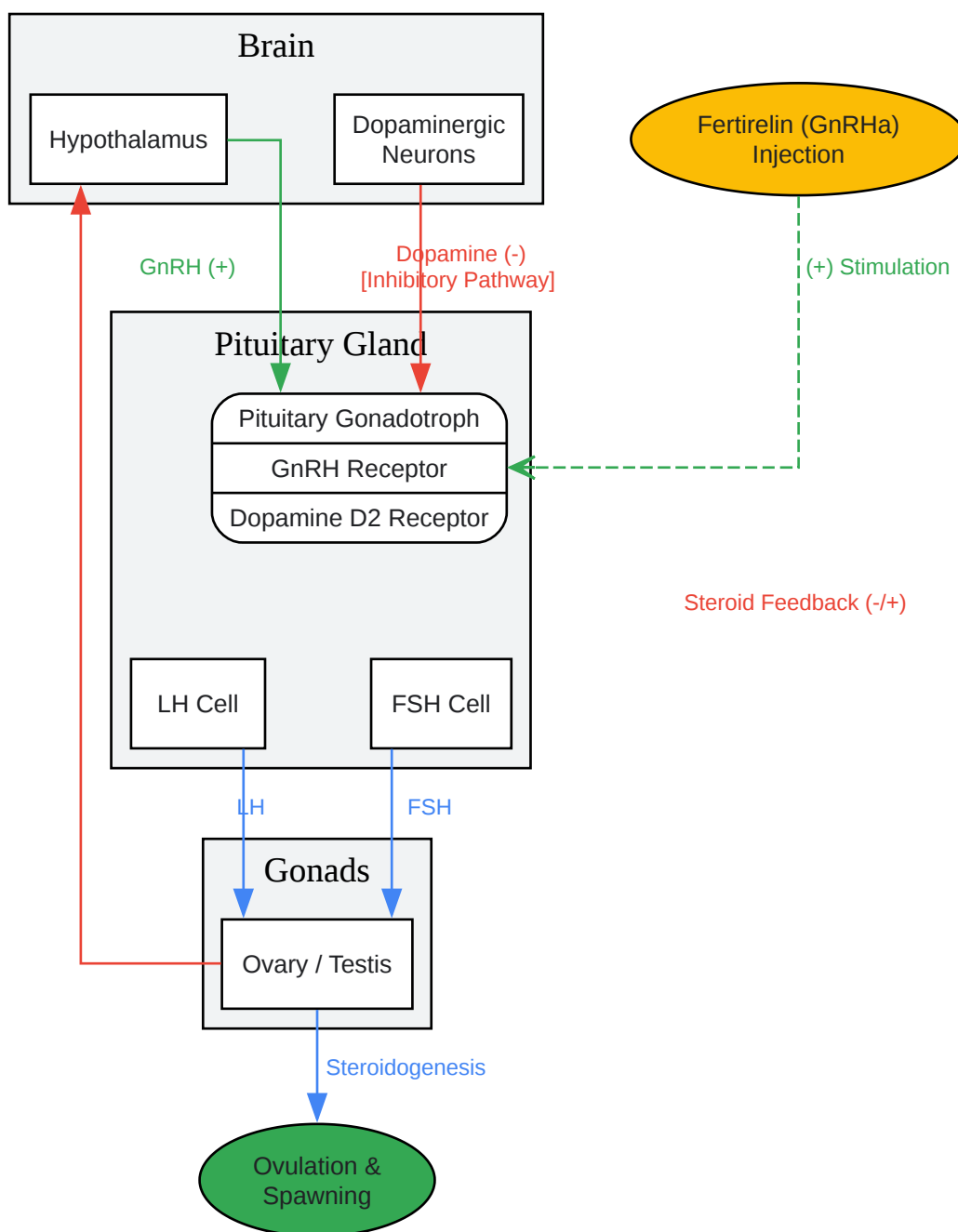
## Mechanism of Action: The Hypothalamus-Pituitary-Gonad (HPG) Axis

The reproductive functions in fish are regulated by the Hypothalamus-Pituitary-Gonad (HPG) axis. The hypothalamus produces GnRH, which travels to the pituitary gland and binds to GnRH receptors (GnRHr) on gonadotroph cells. This binding stimulates the synthesis and

release of two key gonadotropins: Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).

- FSH is primarily involved in the early stages of gonadal development, such as vitellogenesis (yolk accumulation in oocytes) in females and spermatogenesis in males.
- LH is crucial for the final stages of reproduction, including final oocyte maturation, ovulation, and spermiation.

**Fertirelin**, as a GnRH agonist, mimics the action of endogenous GnRH. Its modifications make it more resistant to enzymatic degradation and give it a higher binding affinity for pituitary GnRH receptors. This results in a more potent and prolonged release of LH, leading to the successful induction of spawning. In some species, particularly cyprinids, dopamine acts as a GnRH inhibitor. In such cases, a dopamine antagonist like domperidone or metoclopramide is often co-administered with the GnRHa to block this inhibition and enhance the stimulatory effect on LH release.



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**Fertirelin's** mechanism via the HPG axis.

## Applications in Aquaculture

The primary application of **Fertirelin** and other GnRH analogues is to manage reproduction for sustainable aquaculture production.

- **Induction of Spawning:** It is used to induce final maturation, ovulation, and spawning in species that do not reproduce spontaneously in captivity.
- **Synchronization of Spawning:** By inducing spawning at a specific time, hatcheries can synchronize the gamete production of broodstock, facilitating large-scale artificial fertilization and ensuring a consistent supply of fry.
- **Advancing or Delaying Spawning Season:** Hormonal treatments can be used to shift the natural spawning period to meet market demands or optimize hatchery operations.
- **Improving Gamete Quality:** Coordinated hormonal stimulation can lead to higher quality spawn compared to natural or uncontrolled spawning events.

## Quantitative Data Summary

The efficacy of GnRH analogues can vary significantly depending on the species, dosage, water temperature, and the maturity stage of the broodstock. The following table summarizes results from various studies using different GnRH-based induction agents.

Fish Species	Induction Agent	Dosage (Female)	Latency Period (hours)	Ovulation Rate (%)	Fertilization Rate (%)	Hatching Rate (%)	Reference
Stinging Catfish (Heteropneustes fossilis)	Wova-FH	0.4 mL/kg	8	87.25	89.33	88.85	
Stinging Catfish (Heteropneustes fossilis)	Ovaprim	0.4 mL/kg	8.3	82.08	86.75	85.97	
Stinging Catfish (Heteropneustes fossilis)	Easy-spawn	0.4 mL/kg	9	27.50	27.10	26.15	
African Catfish (Clarias gariepinus)	Lecirelin + Metoclopramide	15 µg/kg + 10 mg/kg	10-13	100	Not Reported	Not Reported	
African Catfish (Clarias gariepinus)	Carp Pituitary	4 mg/kg	10-13	87.5	Not Reported	Not Reported	
Sea Bass (Dicentrarchus labrax)	LHRHa	10-20 µg/kg	72 (at 12-13°C)	Not Reported	>80 (implied)	~80	

Siban						
Fish						
(Cycloch eilichthys apogon)	Ovaprim	0.7 mL/kg	~9	Not Reported	~92	~88

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Siban						
Fish						
(Cycloch eilichthys apogon)	Ovaprim	0.5 mL/kg	~11	Not Reported	~85	~83

## Experimental Protocols

The following sections provide a generalized methodology for the induction of spawning in fish using **Fertirelin** or a similar GnRH analogue. Dosages and timings must be optimized for each specific species.

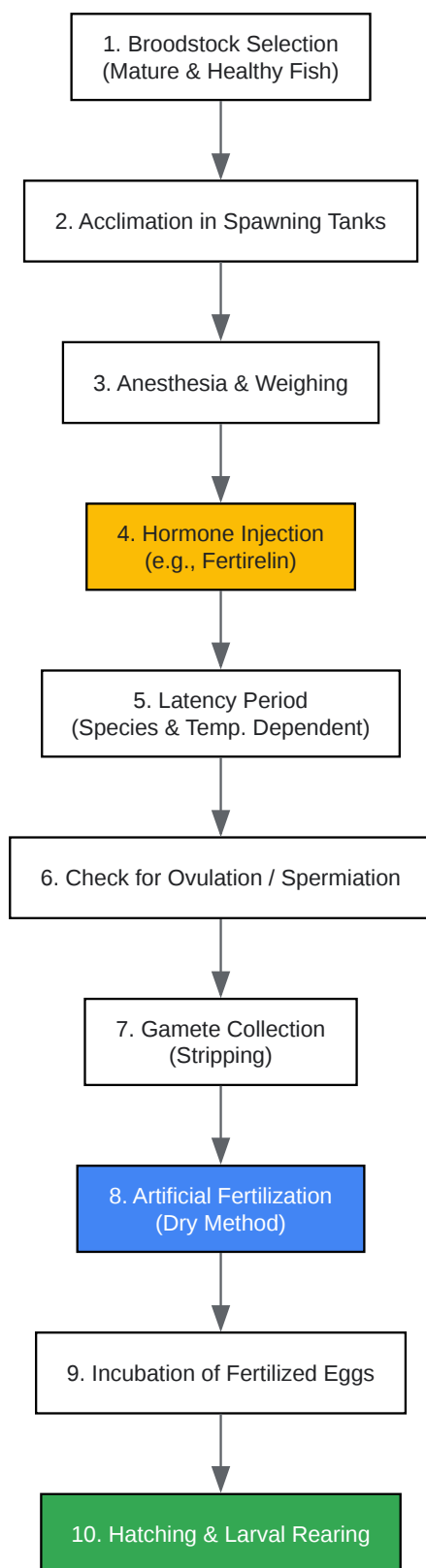
### Protocol 1: Broodstock Selection and Preparation

- **Selection:** Select sexually mature and healthy broodstock during the natural breeding season. Females should have a soft, rounded, and distended abdomen, indicating hydrated oocytes. Males should release milt upon gentle abdominal pressure.
- **Oocyte Staging (Optional but Recommended):** For females, a sample of oocytes can be collected using a catheter. The developmental stage is assessed under a microscope. Females with oocytes in the late vitellogenic stage (egg diameters >650 µm for species like sea bass) are most responsive to hormonal treatment.
- **Acclimation:** Transfer the selected broodstock to spawning tanks at least 24-48 hours before hormone administration. Maintain optimal water quality parameters (temperature, oxygen, pH) for the species.

### Protocol 2: Hormone Preparation and Administration

- **Anesthesia:** Anesthetize the fish to reduce stress and handling injury. Common anesthetics include MS-222 (tricaine methanesulfonate), 2-phenoxyethanol, or clove oil.

- Dosage Calculation: Calculate the required hormone volume based on the individual body weight of the fish and the recommended dosage for the species.
  - Example: For a 2 kg female fish requiring a dose of 0.5 mL/kg, the total volume to inject is  $2 \text{ kg} * 0.5 \text{ mL/kg} = 1.0 \text{ mL}$ .
- Injection Strategy:
  - Single Dose: Some protocols use a single resolving dose.
  - Priming and Resolving Dose: A common strategy involves a "priming" dose (typically 10-20% of the total) followed by a "resolving" dose (the remaining 80-90%) 6 to 24 hours later. This approach can often lead to better spawning success.
- Injection Technique:
  - Use a sterile syringe with an appropriate needle size (e.g., 18-21 gauge for fish 0.5-4.5 kg).
  - The injection is typically administered via the intraperitoneal (IP) route, in the abdominal cavity posterior to the pelvic fin, or the intramuscular (IM) route, in the dorsal musculature.
  - After injection, gently return the fish to the spawning tank.



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General workflow for induced spawning.



## Protocol 3: Spawning and Artificial Fertilization

- **Monitoring:** After the expected latency period (which is species and temperature-dependent), check females for ovulation by applying gentle pressure to the abdomen. Freely flowing eggs indicate successful ovulation.
- **Gamete Collection (Stripping):**
  - Carefully anesthetize the ovulated female.
  - Hold the fish at an angle and apply gentle, steady pressure to the abdomen from front to back to strip the eggs into a clean, dry bowl.
  - Collect milt from males using the same stripping technique and add it to the eggs.
- **Fertilization (Dry Method):**
  - Gently mix the eggs and sperm for 30-60 seconds using a soft object like a feather to ensure thorough contact.
  - Add clean water (freshwater or seawater depending on the species) to the mixture. This activates the sperm and initiates fertilization.
  - Continue gentle mixing for another 1-2 minutes.
- **Incubation:**
  - Gently rinse the fertilized eggs to remove excess milt and debris.
  - Transfer the eggs to an incubation system (e.g., jars, trays, or tanks) with adequate aeration and flow-through water.
  - Maintain optimal water temperature and remove any unfertilized (opaque) or dead eggs to prevent fungal growth.
  - Monitor the eggs until hatching. The incubation period can range from less than a day to several days, depending on the species and temperature.

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